N-(4-amino-2-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide
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Description
N-(4-amino-2-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H19N5O6S and its molecular weight is 445.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(4-amino-2-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is bacterial growth and autophagy pathways . This compound has been shown to inhibit bacterial growth, making it a potential drug target for the treatment of infectious diseases .
Mode of Action
This compound: interacts with its targets by inhibiting bacterial growth and promoting autophagy in vitro . It also inhibits the signal pathways that are responsible for chronic pain due to diabetic neuropathy .
Biochemical Pathways
The compound This compound affects the biochemical pathways related to bacterial growth and autophagy . By inhibiting these pathways, it can potentially control the spread of infectious diseases .
Result of Action
The molecular and cellular effects of This compound ’s action include the inhibition of bacterial growth and promotion of autophagy in vitro . This results in the potential control of infectious diseases .
Properties
IUPAC Name |
N-[4-amino-2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O6S/c1-28-10-5-6-12(29-2)11(8-10)21-14(25)9-31-19-23-16(20)15(18(27)24-19)22-17(26)13-4-3-7-30-13/h3-8H,9H2,1-2H3,(H,21,25)(H,22,26)(H3,20,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYMCRIOEUCVMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CO3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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